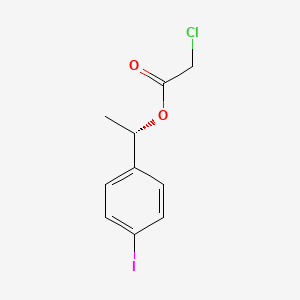
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester is an organic compound with a complex structure that includes a chloroacetic acid moiety esterified with a chiral (1S)-1-(4-iodophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester typically involves the esterification of chloroacetic acid with (1S)-1-(4-iodophenyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of amides or thioesters.
Reduction: Formation of (1S)-1-(4-iodophenyl)ethanol.
Oxidation: Formation of chloroacetic acid.
Scientific Research Applications
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential as a prodrug that can be activated by specific enzymes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may be hydrolyzed by esterases to release the active (1S)-1-(4-iodophenyl)ethanol, which can then exert its effects on cellular pathways. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a (1S)-1-(4-iodophenyl)ethyl group.
Acetic acid, methyl ester: A simpler ester with a methyl group.
Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester: Contains an ethyl ester and an amino group.
Uniqueness
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester is unique due to the presence of both a chloro and an iodo group, which can participate in a variety of chemical reactions. The chiral (1S)-1-(4-iodophenyl)ethyl group also adds to its uniqueness, making it valuable for enantioselective synthesis and studies.
Properties
CAS No. |
813466-07-8 |
|---|---|
Molecular Formula |
C10H10ClIO2 |
Molecular Weight |
324.54 g/mol |
IUPAC Name |
[(1S)-1-(4-iodophenyl)ethyl] 2-chloroacetate |
InChI |
InChI=1S/C10H10ClIO2/c1-7(14-10(13)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3/t7-/m0/s1 |
InChI Key |
DNNSCQOWJZDCCA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)I)OC(=O)CCl |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)

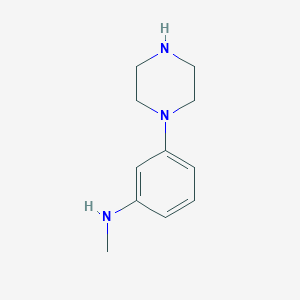
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
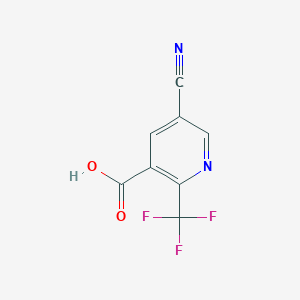
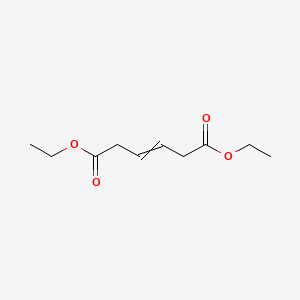
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)

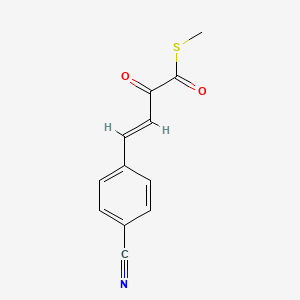
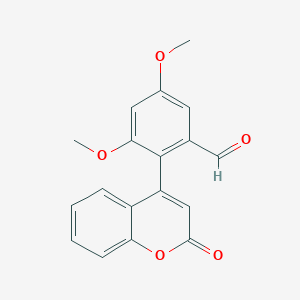
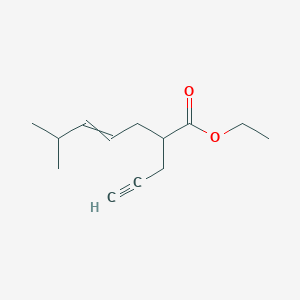
![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)

